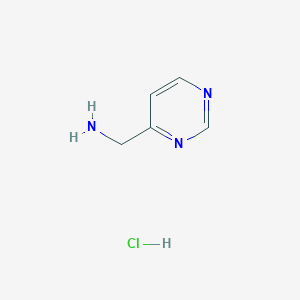

4-(Aminomethyl)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

pyrimidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUPLGHQKJENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655061 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-17-2 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 4-(Aminomethyl)pyrimidine hydrochloride

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 4-(Aminomethyl)pyrimidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational prerequisite for understanding its chemical behavior, bioactivity, and safety profile. This compound (C₅H₈ClN₃, Molecular Weight: 145.59 g/mol ) is a heterocyclic amine of significant interest, potentially serving as a key building block in the synthesis of novel therapeutic agents.[1][2] Its structure, comprising a pyrimidine ring and an aminomethyl substituent, necessitates a multi-technique analytical approach for unequivocal confirmation.

The Integrated Analytical Workflow

The structural elucidation of an organic molecule is a process of systematically gathering and interpreting evidence from various analytical techniques.[3][4] The workflow presented here is designed to be a self-validating system, where the data from each step corroborates the findings of the others.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is a cornerstone of structural elucidation, providing the molecular weight and fragmentation patterns of a compound.[4] For this compound, high-resolution mass spectrometry (HRMS) is pivotal in confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: Unveiling the Molecular Formula

The expected monoisotopic mass of the free base, 4-(Aminomethyl)pyrimidine (C₅H₇N₃), is 109.0640. The protonated molecule, [C₅H₈N₃]⁺, would have a calculated exact mass of 110.0718. The presence of a peak at this m/z value in the HRMS spectrum, with a high degree of mass accuracy (typically within 5 ppm), would strongly support the proposed molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₈N₃⁺ | 110.0718 |

The fragmentation pattern in the MS/MS spectrum can provide further structural insights. For instance, the loss of the aminomethyl group or fragmentation of the pyrimidine ring can yield characteristic daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment and connectivity of atoms.[5] Due to the limited availability of public spectroscopic data for this compound, this guide will utilize representative data from the structurally analogous compound, 4-(aminomethyl)pyridine, as a proxy. The pyridine ring in this analog is isoelectronic to the pyrimidine ring, and the aminomethyl group is identical, making it a suitable reference.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (0 to 200 ppm) and a larger number of scans are typically required.

Data Interpretation: Assembling the Structural Fragments

¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H-2 |

| ~8.6 | Doublet | 1H | H-6 |

| ~7.4 | Doublet | 1H | H-5 |

| ~3.9 | Singlet | 2H | -CH₂- |

| ~2.5 | Broad Singlet | 2H | -NH₂ |

Note: The hydrochloride salt form may cause shifts in the proton signals, particularly for the aminomethyl group and adjacent pyrimidine protons.

¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 3: Predicted ¹³C NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~157 | C-4 |

| ~150 | C-6 |

| ~120 | C-5 |

| ~45 | -CH₂- |

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons.

Caption: Expected NMR correlations for 4-(Aminomethyl)pyrimidine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Interpretation: A Vibrational Fingerprint

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, C-H bonds of the aromatic ring and methylene group, and the C=N and C=C bonds of the pyrimidine ring.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methylene (-CH₂-) |

| 1650-1550 | C=N and C=C stretch | Pyrimidine ring |

| 1640-1560 | N-H bend | Primary amine (-NH₂) |

| 1350-1250 | C-N stretch | Aromatic amine |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups within the molecule.

Data Integration and Final Structure Confirmation

The culmination of the structural elucidation process is the integration of all spectroscopic data.[8] The molecular formula from mass spectrometry provides the atomic inventory. NMR spectroscopy then pieces together the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the expected functional groups. The consistency across all three techniques provides a high degree of confidence in the final assigned structure. Should any ambiguities remain, single-crystal X-ray diffraction can provide the ultimate, unambiguous three-dimensional structure.

References

- Singh, N., & Gupta, A. (2017). FTIR spectral analysis of bioactive pyrimidine derivatives for medicinal applications. Indian Journal of Pharmaceutical Sciences, 79(2).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

-

Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- McMurry, J. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

American Elements. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from [Link]

-

NIH. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Retrieved from [Link]

-

YouTube. (2023). How do I know that a structure representation is correct?. Retrieved from [Link]

-

NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

NIH. (n.d.). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

-

Oxford Academic. (2023). The importance of accurate structure determination in organic chemistry. Retrieved from [Link]

-

NIH. (n.d.). X-ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

Sources

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyrimidine-4-methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Pyrimidine-4-methanamine Hydrochloride

Abstract

Pyrimidine-4-methanamine is a pivotal structural motif and a versatile building block in medicinal chemistry, most notably in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The presence of a primary amine tethered to the pyrimidine core offers a crucial functional handle for synthetic diversification, enabling extensive exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive technical overview of the principal synthetic pathways to Pyrimidine-4-methanamine and its hydrochloride salt, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, field-proven experimental protocols, and comparative analysis of the most effective strategies, including the reduction of pyrimidine-4-carbonitrile and the reductive amination of pyrimidine-4-carboxaldehyde.

Introduction: Strategic Importance in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore, recognized for its ability to mimic purine bases and interact with the hinge region of protein kinases.[1] Consequently, derivatives of pyrimidine-4-methanamine have been rigorously investigated as potent inhibitors of critical enzyme families like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers.[1] The efficient and scalable synthesis of this key intermediate is therefore a critical first step in many drug discovery programs. This document consolidates robust synthetic methodologies, focusing on causality, reproducibility, and practical application.

Core Synthetic Pathways

The synthesis of pyrimidine-4-methanamine can be effectively achieved through several reliable routes. The optimal choice is dictated by factors such as precursor availability, cost, scalability, and tolerance of other functional groups.[4] The two most prevalent and efficient strategies start from either pyrimidine-4-carbonitrile or pyrimidine-4-carboxaldehyde.

Pathway A: Reduction of Pyrimidine-4-carbonitrile

The conversion of a nitrile to a primary amine is a direct and efficient transformation. This route is highly favored when pyrimidine-4-carbonitrile is readily available. Two primary methodologies are employed for this reduction: catalytic hydrogenation and stoichiometric hydride reduction.

Catalytic hydrogenation is often the most economical and scalable method for producing primary amines from nitriles.[5]

-

Causality & Mechanism: The reaction involves the addition of two equivalents of molecular hydrogen (H₂) across the carbon-nitrogen triple bond. The process is heterogeneous, occurring on the surface of a metal catalyst. A critical challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts via the reaction of the intermediate imine with the final amine product.[5][6] To suppress this, the reaction is typically conducted in a solution saturated with ammonia, which competitively inhibits the amine product from reacting with the imine intermediate.[6][7]

-

Catalyst Selection: Raney® Nickel is a commonly used, cost-effective, and highly active catalyst for this transformation.[5][8] Other catalysts include palladium on carbon (Pd/C) or platinum dioxide, though Raney Nickel often provides excellent results under optimized conditions.[5][9]

For smaller-scale syntheses or when high-pressure hydrogenation equipment is unavailable, reduction with a metal hydride reagent is a powerful alternative.

-

Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting nitriles to primary amines.[10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon, forming an intermediate imine anion.[11] A second hydride transfer reduces this intermediate to a dianion, which upon aqueous workup is protonated to yield the primary amine.[11][12]

-

Reagent Considerations: LiAlH₄ is a highly reactive, non-selective reagent that will also reduce other functional groups like esters and carboxamides.[13] It must be used under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether.[14] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own.[10]

Pathway B: Reductive Amination of Pyrimidine-4-carboxaldehyde

Reductive amination is a highly versatile, one-pot reaction that converts an aldehyde or ketone into an amine.[15][16] This is often the preferred route when pyrimidine-4-carboxaldehyde is the more accessible precursor.

-

Causality & Mechanism: The reaction proceeds in two stages within the same pot:

-

Imine Formation: The aldehyde reacts with a source of ammonia (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This is a reversible equilibrium reaction.[15][17]

-

Reduction: A reducing agent present in the mixture selectively reduces the imine to the final amine.[17]

-

-

Reagent Selection: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[17] Sodium cyanoborohydride (NaBH₃CN) is ideal for this, as it is more reactive towards the protonated iminium ion than the neutral aldehyde.[17][18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, milder alternative that avoids the use of cyanide salts.[14][19]

Comparative Analysis of Synthetic Routes

The selection of an optimal pathway requires a trade-off between various factors. The table below provides a summary to guide this decision-making process.[7][14]

| Parameter | Catalytic Hydrogenation | Hydride Reduction (LiAlH₄) | Reductive Amination |

| Starting Material | Pyrimidine-4-carbonitrile | Pyrimidine-4-carbonitrile | Pyrimidine-4-carboxaldehyde |

| Key Reagents | Raney® Ni, H₂ gas, NH₃ | LiAlH₄, Anhydrous THF | NH₃/NH₄OAc, NaBH₃CN/NaBH(OAc)₃ |

| Typical Yield | High (>80%) | Moderate to High (65-85%) | High (>85%) |

| Scalability | Excellent; ideal for large scale | Good; limited by reagent cost/safety | Excellent |

| Safety/Handling | Requires high-pressure reactor; pyrophoric catalyst | Highly reactive/flammable reagent; requires anhydrous conditions | NaBH₃CN is toxic; NaBH(OAc)₃ is safer |

| Advantages | Economical, high yield, clean reaction | Fast, effective, avoids high pressure | One-pot, high yield, mild conditions |

| Disadvantages | Specialized equipment needed; potential for side products | Exothermic, moisture-sensitive, expensive | Potential toxicity of reagents |

Experimental Protocols

The following protocols are provided as robust, field-proven methodologies for the synthesis and purification of pyrimidine-4-methanamine hydrochloride.

Protocol 1: Synthesis via Reductive Amination[15][18]

This protocol describes the synthesis from pyrimidine-4-carboxaldehyde using sodium triacetoxyborohydride.

-

Materials:

-

Pyrimidine-4-carboxaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

HCl in diethyl ether or dioxane

-

-

Procedure:

-

To a solution of pyrimidine-4-carboxaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

-

Stir the mixture for 1 hour at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

-

Stir the reaction mixture for an additional 12 hours at room temperature. Monitor reaction progress by TLC (e.g., 10:1 DCM:MeOH).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).[17]

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude pyrimidine-4-methanamine as the free base.

-

Protocol 2: Purification and Hydrochloride Salt Formation[9][18][21]

-

Purification of Free Base:

-

The crude product can be purified by silica gel column chromatography.[20]

-

Expert Insight: Basic amines like pyrimidine-4-methanamine often exhibit tailing on standard silica gel due to strong interactions with acidic silanol groups. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane).[17][20][21]

-

Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol, methanol, or diethyl ether.[9][17]

-

Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pyrimidine-4-methanamine hydrochloride.[9]

-

Analytical Characterization

Comprehensive spectroscopic data for pyrimidine-4-methanamine is not widely published. However, based on its structure and data from the close structural analog 4-(aminomethyl)pyridine, the following characteristics can be expected.[3][22]

| Technique | Expected Observations |

| ¹H NMR | Pyrimidine Ring Protons: Signals in the aromatic region (~8.5-9.2 ppm).Methylene Protons (-CH₂-): A singlet around 3.8-4.0 ppm.Amine Protons (-NH₂): A broad singlet, chemical shift is concentration and solvent dependent. |

| Mass Spec (MS) | Molecular Ion (M+): Expected at m/z = 109.13 for the free base.HCl Salt (M+H)+: Expected at m/z = 110. |

| Infrared (IR) | N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ (primary amine).C=N Stretch: Peaks around 1550-1600 cm⁻¹ characteristic of the pyrimidine ring. |

Conclusion

The synthesis of pyrimidine-4-methanamine hydrochloride is a well-established process critical for advancing drug discovery programs targeting kinases and other enzymes. The primary synthetic strategies—catalytic hydrogenation of the corresponding nitrile and reductive amination of the aldehyde—are both high-yielding and scalable. The choice between them is primarily driven by the availability of starting materials, equipment, and safety considerations. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Clark, J. (n.d.). Reduction of nitriles. Chemguide.

- Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.

- ACS Publications. (n.d.).

- ResearchGate. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- Wikipedia. (n.d.). Nitrile reduction.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Pyrimidine Methanamine.

- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine.

- European Patent Office. (2013).

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine.

- BenchChem. (2025).

- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

- BenchChem. (2025). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.

- BenchChem. (2025).

- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Cayman Chemical. (n.d.). 4-Pyrimidine Methanamine (hydrochloride).

- BenchChem. (2025). An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure.

- El-Gohary, S. M. (n.d.).

- BenchChem. (2025).

- Santa Cruz Biotechnology. (n.d.). 4-Pyrimidine Methanamine (hydrochloride).

- NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Wikipedia. (n.d.).

- ChemScene. (n.d.). 45588-79-2 | 4-Pyrimidine methanamine.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2017).

- ResearchGate. (2001). Synthesis of 1,1-Diethoxyethane From Bioethanol.

- ResearchGate. (2025).

- Wiley Online Library. (2025). Synthesis of Indolyl-7-azanorbornanes by Decomposition of Tetrahydro-1,2,3-triazepines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Aminomethyl)pyrimidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a myriad of biologically active molecules.[1][2][3] A thorough understanding of its structural and electronic properties is paramount for its application in novel molecular design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of such molecules.[2][3][4] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. While publicly available experimental data for this specific compound is limited, this document leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to present a comprehensive predictive analysis.[5] Detailed, field-proven experimental protocols for data acquisition are also provided to ensure methodological rigor.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrimidine ring substituted at the 4-position with an aminomethyl group. The hydrochloride salt form protonates the basic nitrogen centers, influencing the electronic environment and, consequently, the spectroscopic output.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][6] For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical environment of the different protons in the molecule. The expected signals are influenced by the electron-withdrawing nature of the pyrimidine ring and the protonated amino group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | H-2 |

| ~8.8 | Doublet | 1H | H-6 |

| ~7.6 | Doublet | 1H | H-5 |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~8.3 (broad) | Singlet | 3H | -NH₃⁺ |

Causality Behind Predictions:

-

Pyrimidine Protons (H-2, H-6, H-5): The protons on the pyrimidine ring are expected to appear in the aromatic region (downfield) due to the deshielding effect of the ring currents and the electronegative nitrogen atoms.[4] H-2 is anticipated to be the most deshielded, appearing as a singlet. H-6 and H-5 will likely appear as doublets due to coupling with each other.

-

Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the pyrimidine ring will be deshielded and are predicted to appear as a singlet.

-

Amine Protons (-NH₃⁺): The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~157 | C-6 |

| ~160 | C-4 |

| ~122 | C-5 |

| ~45 | -CH₂- |

Causality Behind Predictions:

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms within the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms.[7] Carbons bonded to nitrogen (C-2, C-4, C-6) are expected to be significantly downfield compared to C-5.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment to the pyrimidine ring and the amino group.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (primary amine salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2900-2800 | Medium | Aliphatic C-H stretching |

| 1650-1580 | Strong | N-H bending (primary amine)[10] |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring)[1] |

| 1335-1250 | Medium | Aromatic C-N stretching[10] |

| 910-665 | Strong, broad | N-H wag (primary amine)[10] |

Causality Behind Predictions:

-

N-H Vibrations: The primary amine hydrochloride will exhibit characteristic N-H stretching and bending vibrations.[10] The broadening of the stretching band is due to hydrogen bonding.

-

C-H Vibrations: The spectrum will show distinct stretching vibrations for the aromatic C-H bonds of the pyrimidine ring and the aliphatic C-H bonds of the methylene group.[9]

-

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[1]

-

C-N Vibrations: The stretching vibration of the aromatic C-N bond is also expected.[10]

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

FTIR-ATR Data Acquisition Workflow

Caption: Standard workflow for FTIR-ATR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][11] For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(Aminomethyl)pyrimidine

| m/z | Possible Fragment |

| 109 | [M]⁺ (Molecular ion of the free base) |

| 108 | [M-H]⁺ |

| 93 | [M-NH₂]⁺ |

| 80 | [M-CH₂NH₂]⁺ (Pyrimidine ring fragment) |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak for the free base (C₅H₇N₃) is expected at m/z 109.[5]

-

Fragmentation Pathways: The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents.[11] Common fragmentation processes include the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[11] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[11] A likely fragmentation pathway involves the loss of the aminomethyl group.

Plausible Fragmentation Pathway

Mass Spectrometry Fragmentation of 4-(Aminomethyl)pyrimidine

Caption: Plausible EI fragmentation pathway for 4-(aminomethyl)pyrimidine.

Experimental Protocol for Mass Spectrometry (EI-MS)

EI-MS Data Acquisition Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in scientific research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring the reliable and accurate structural elucidation of this important heterocyclic compound. This comprehensive overview serves as a valuable resource for researchers, facilitating a deeper understanding of the molecule's physicochemical properties and accelerating its potential applications.

References

- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.

- (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)

- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.

- (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing).

- (n.d.). IR Spectroscopy Tutorial: Amines.

- (2020, January). Spectral Characterizations of Synthesized Pyrimidine Derivatives.

- (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}.

- (n.d.). Interpreting Infrared Spectra. Specac Ltd.

-

(n.d.). Interpreting IR Spectra. Chemistry Steps. [Link]

- Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.

- (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

- (2019, October 13). NMR Spectra of Simple Heterocycles. Portland Press.

- (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS.

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

- (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

-

NIST. (n.d.). 4-Aminopyrimidine. NIST WebBook. [Link]

-

American Elements. (n.d.). 4-(Aminomethyl)pyrimidine. American Elements. [Link]

- (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.

- (n.d.). 13C NMR spectra of synthesized model compound 4f.

- (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-21.

-

(n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)pyrimidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, including molecular formula and weight, and discusses its structural significance. We explore its role as a versatile scaffold in the synthesis of complex, biologically active molecules, supported by a generalized synthetic workflow. Furthermore, this guide presents standardized protocols for the analytical characterization of this compound and its derivatives, offering a valuable resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and biology, most notably forming the structural core of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design.[2] Consequently, pyrimidine derivatives are integral to a wide array of FDA-approved therapeutics, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3]

This compound belongs to this critical class of compounds. It serves not as an end-product therapeutic but as a crucial starting material or intermediate. Its structure combines the aromatic pyrimidine core with a reactive aminomethyl side chain, providing a key point for chemical modification and elaboration into more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, which is a significant advantage for its practical application in synthetic chemistry workflows.

Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for its effective use in research and development. This compound is a well-defined compound with established properties. Its key identifiers and physicochemical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | pyrimidin-4-ylmethanamine hydrochloride (1:1) | [4] |

| CAS Number | 1138011-17-2 | [4][5] |

| Molecular Formula | C₅H₈ClN₃ | [4][5] |

| Molecular Weight | 145.59 g/mol | [4][5] |

| Appearance | Brown Powder | [6] |

| Melting Point | ~177 °C (with decomposition) | [5] |

| Canonical SMILES | C1=CN=CN=C1CN.Cl | [4] |

| InChI Key | IHYUPLGHQKJENA-UHFFFAOYSA-N | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

It is important to distinguish the hydrochloride salt (CAS: 1138011-17-2) from its free base, 4-(Aminomethyl)pyrimidine (CAS: 45588-79-2), which has a molecular formula of C₅H₇N₃ and a molecular weight of 109.13 g/mol .[7] The hydrochloride form is generally preferred in laboratory settings for its improved handling characteristics.

Synthesis and Characterization Workflow

The synthesis of substituted pyrimidines often involves the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species. While multiple specific routes exist, a generalized workflow for producing compounds like 4-(Aminomethyl)pyrimidine is conceptually straightforward, involving the formation of the pyrimidine ring followed by functional group manipulation to install the aminomethyl side chain.

The following diagram illustrates a conceptual workflow for the synthesis and subsequent quality control of this compound.

Caption: Derivatization pathways using 4-(Aminomethyl)pyrimidine HCl as a chemical scaffold.

Experimental Protocol: Characterization by Mass Spectrometry

Verifying the molecular weight of the synthesized compound is a critical quality control step. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose.

Objective: To confirm the molecular mass of the 4-(Aminomethyl)pyrimidine cation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL for analysis. The acid helps promote ionization.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Operate the ESI source in positive ion mode. The free base, 4-(Aminomethyl)pyrimidine, will be protonated.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ion, typically from m/z 50 to 500.

-

Data Interpretation:

-

The expected molecular weight of the free base (C₅H₇N₃) is 109.13 g/mol . [7] * In positive mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

-

Therefore, the expected m/z value is approximately 110.1. The high-resolution mass should align with the calculated exact mass of C₅H₈N₃⁺.

-

The presence of a dominant peak at this m/z value confirms the identity of the target compound's cationic portion.

-

Note: Due to a scarcity of publicly available experimental spectroscopic data for this specific compound, this protocol is based on standard methods for analogous small molecules like 4-(aminomethyl)pyridine. [8]

Conclusion

This compound is a compound of significant strategic importance in the field of drug discovery. Its value is derived not from any intrinsic biological activity, but from its role as a highly adaptable and synthetically convenient building block. With a stable, soluble salt form and a reactive primary amine, it provides an accessible entry point for the synthesis of diverse libraries of novel pyrimidine-containing molecules. A thorough understanding of its physicochemical properties and the standard analytical methods for its characterization are essential for any research program leveraging this versatile scaffold to develop the next generation of therapeutics.

References

[4]Guidechem. (n.d.). 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki. Retrieved from Guidechem website. [5]Matrix Scientific. (n.d.). This compound. Retrieved from Matrix Scientific website. [7]American Elements. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from American Elements website. [6]Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Scientific Chemicals website. [9]LookChem. (n.d.). 4-Aminomethylpyrimidine hydrochloride 618446-08-5. Retrieved from LookChem website. [10]Guidechem. (n.d.). 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE | CAS No. 95-02-3 Synthetic Routes. Retrieved from Guidechem website. [11]ChemicalBook. (2023). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from ChemicalBook website. Sigma-Aldrich. (n.d.). 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride. Retrieved from Sigma-Aldrich website. [8]BenchChem. (n.d.). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide. Retrieved from BenchChem website. [12]European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from EPO website. [13]Research Scientific. (n.d.). 4-(AMINOMETHYL)PYRIMIDINE DIHYDROCHLORIDE. Retrieved from Research Scientific website. [14]PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethamine. Retrieved from PubChem website. [2]Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100322. [15]MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [16]Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [17]MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [18]NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from NIST WebBook. [19]MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1302. [3]Wiley. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [1]MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound, 97% 500 mg | Request for Quote [thermofisher.com]

- 7. americanelements.com [americanelements.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Aminomethylpyrimidine hydrochloride 618446-08-5, CasNo.618446-08-5 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 12. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 13. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 14. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)pyrimidine Hydrochloride in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 4-(aminomethyl)pyrimidine hydrochloride, is a critical physicochemical property that influences numerous aspects of the drug development pipeline. From the initial stages of chemical synthesis and reaction work-ups to the final formulation of a drug product, solubility dictates the choice of solvents, reaction conditions, purification methods, and directly impacts bioavailability.

Pyrimidine derivatives, in particular, are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The aminomethyl group in this compound provides a key reactive handle for further molecular elaboration, making it a valuable synthon in the construction of complex drug molecules.[1] Consequently, a detailed understanding of its behavior in various organic media is essential for chemists and formulation scientists.

This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a systematic approach to its experimental determination and interpretation.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] For this compound, a salt of an organic amine, its solubility is a complex interplay of several factors.

Molecular Structure and Polarity

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The pyrimidine ring with its two nitrogen atoms, the aminomethyl group (-CH2NH2), and the hydrochloride salt (-NH3+Cl-) are all polar. These groups are capable of engaging in strong intermolecular interactions such as hydrogen bonding and ion-dipole interactions.

-

Non-Polar Moiety: The carbon backbone of the pyrimidine ring contributes to the non-polar character of the molecule.

The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form, 4-(aminomethyl)pyrimidine. This salt formation enhances its solubility in polar solvents.[5]

Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid and the formation of new interactions between the solute and solvent molecules. The strength of these new interactions determines the extent of solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of donating and accepting hydrogen bonds. They are expected to be effective solvents for this compound due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Studies on other pyrimidine derivatives have shown that solubility in alcohols like methanol increases with temperature.[2][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a dipole moment but lack an O-H or N-H bond for hydrogen bond donation. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and are generally good solvents for a wide range of organic salts.[7][8] Acetonitrile, while polar, is generally a weaker solvent for salts compared to DMSO and DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are unable to form strong interactions with the ionic and polar groups of this compound. Consequently, the solubility in such solvents is expected to be very low.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with an increase in temperature.[9] This is because the added thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of the solute and solvent. This trend has been observed for other pyrimidine derivatives in organic solvents.[10]

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound in various organic solvents. The equilibrium solubility method is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[11]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)

-

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions with the ammonium and chloride ions. |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole-dipole and ion-dipole interactions. DMSO is an excellent solvent for many organic salts.[8] |

| Acetonitrile | Moderate to Low | Lower polarity and weaker solvating power for salts compared to DMSO and DMF. | |

| Slightly Polar | Acetone, Ethyl Acetate | Low | Limited ability to solvate the ionic species. |

| Non-Polar | Toluene, Hexane | Very Low/Insoluble | Lack of favorable intermolecular interactions to overcome the crystal lattice energy. |

Conclusion

While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature, this guide provides a robust framework for its determination. By understanding the interplay of molecular structure, polarity, and solvent-solute interactions, researchers can make informed predictions about its solubility. The detailed experimental protocol outlined herein offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for the successful application of this important building block in pharmaceutical research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki - Guidechem. (n.d.).

- This compound - Matrix Scientific. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- Principles of Solubility in Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine - Oxford Academic. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 4-(Aminomethyl)pyrimidine | CAS 45588-79-2 | AMERICAN ELEMENTS ®. (n.d.).

- 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material - Sigma-Aldrich. (n.d.).

- This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals. (n.d.).

- A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods - Benchchem. (n.d.).

- The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development. (n.d.).

- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews. (n.d.).

- AMINES METHOD 1 - Lovibond. (n.d.).

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).

- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14).

- Analytical techniques for the detection of α-amino-β-methylaminopropionic acid - PubMed. (n.d.).

- Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. (n.d.).

Sources

- 1. americanelements.com [americanelements.com]

- 2. ajrconline.org [ajrconline.org]

- 3. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 4. 4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | C8H9N5 | CID 66520238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-(5'-cyano-2'-pyridyl)pyrimidine | C10H7N5 | CID 45787460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. By compound [wahoo.cns.umass.edu]

- 11. This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Introduction: The Role and Significance of 4-(Aminomethyl)pyrimidine hydrochloride in Modern Drug Discovery

An In-depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)pyrimidine hydrochloride

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with an aminomethyl group. As a bifunctional molecule, it serves as a critical building block, or synthon, in medicinal chemistry and drug development. Its pyrimidine ring is a common scaffold in numerous biologically active molecules, while the primary amine provides a reactive handle for constructing larger, more complex molecular architectures. Understanding the chemical stability and defining appropriate storage conditions for this reagent is paramount. Degradation of this key intermediate can lead to the introduction of impurities, reduced yield in synthetic steps, and ultimately, compromised quality and safety of the final active pharmaceutical ingredient (API).

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound. It outlines the scientific principles governing its stability, provides actionable protocols for its assessment, and recommends best practices for storage and handling to ensure its integrity throughout the research and development lifecycle.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is the first step in developing a robust stability and storage strategy. These parameters influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 1138011-17-2 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | Brown Powder | [2] |

| Melting Point | Approximately 177°C (decomposition) | |

| Structure | NCC1=NC=NC=C1.Cl | [1] |

| Solubility | No specific data available, but as a hydrochloride salt, it is expected to have some solubility in water and polar protic solvents. |

Section 2: Principles of Chemical Stability: A Mechanistic Perspective

The stability of this compound is governed by the interplay of its structural features: the aromatic pyrimidine ring, the reactive primary aminomethyl group, and its formulation as a hydrochloride salt.

-

The Pyrimidine Ring: Pyrimidine is a relatively stable aromatic heterocycle. However, like other nitrogen-containing heterocycles, it can be susceptible to certain degradation pathways, particularly under harsh conditions. The ring system's electron-deficient nature can influence the reactivity of its substituents.[3][4]

-

The Aminomethyl Group: The primary amine is a nucleophilic center and is susceptible to oxidation. Over time, especially if exposed to atmospheric oxygen, primary amines can undergo oxidative degradation to form various impurities. This process can be accelerated by the presence of trace metal ions.

-

The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the stability and handling of basic compounds like amines.[5] By protonating the primary amine, its nucleophilicity and reactivity towards oxidative pathways are significantly reduced. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air). The presence of absorbed water can facilitate hydrolytic degradation pathways.[6]

Section 3: Recommended Storage and Handling Conditions

Based on the compound's chemical nature and general best practices for amine salts, the following storage conditions are recommended to ensure long-term stability. The primary goal is to mitigate exposure to the key environmental factors of humidity, temperature, and light.[7][8]

| Parameter | Recommended Condition | Rationale |

| Temperature | Ambient temperatures are suggested by some suppliers.[1] For long-term storage, 2-8°C is also recommended.[9] | Lower temperatures slow down the rate of all potential chemical degradation reactions. Refrigeration minimizes the risk of thermal decomposition. |

| Humidity | Store in a dry environment, inside a tightly sealed container. Use of a desiccator is advisable. | As a hydrochloride salt, the compound may be hygroscopic.[6] Minimizing moisture prevents potential hydrolysis and physical changes like clumping. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term reference standards. | This minimizes contact with atmospheric oxygen, protecting the primary amine from oxidative degradation. |

| Light | Protect from light by using an amber vial or storing it in a dark place. | While specific photostability data is not widely published, many organic molecules can degrade upon exposure to UV or visible light.[10] |

Section 4: A Framework for Comprehensive Stability Assessment

A formal stability study is essential to definitively establish a re-test period or shelf life and to understand potential degradation products.[8] This framework is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][11][12]

Long-Term and Accelerated Stability Studies

The purpose of these studies is to evaluate how the quality of the substance changes over time under the influence of temperature and humidity.[8]

-

Long-Term Studies: These are conducted under recommended storage conditions to establish the re-test period.

-

Accelerated Studies: These are performed under elevated stress conditions to increase the rate of chemical degradation and physical change, allowing for a more rapid prediction of the long-term stability profile.[10]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][10] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[8][10] |

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than those used in accelerated studies.[13][14] The primary objectives are:

-

To identify likely degradation products.[15]

-

To establish the intrinsic stability of the molecule and its degradation pathways.[15]

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[14]

The following diagram illustrates the workflow for a comprehensive stability assessment program.

Caption: Workflow for a comprehensive stability assessment program.

Section 5: Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies. The conditions should be adjusted to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that would not be seen under normal storage conditions.[16]

Protocol 5.1: Hydrolytic Degradation

-

Preparation: Prepare three solutions of this compound at a concentration of approximately 1 mg/mL in:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Incubation: Store the acidic and basic solutions at 60°C. Store the water solution at 60°C in a parallel experiment. Protect all samples from light.

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Analysis: For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before diluting to the target concentration for analysis by a stability-indicating HPLC method.

Causality Note: Hydrolysis is tested at different pH values because the stability of the compound can be pH-dependent. The aminomethyl group or the pyrimidine ring could be susceptible to acid- or base-catalyzed hydrolysis.[16]

Protocol 5.2: Oxidative Degradation

-

Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., water or methanol). Add a volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours.

-

Analysis: Analyze the samples directly by HPLC.

Causality Note: This study specifically targets the susceptibility of the primary amine and potentially the pyrimidine ring to oxidation, a common degradation pathway for many pharmaceutical compounds.[13]

Protocol 5.3: Thermal Degradation

-

Preparation: Place the solid compound in a clear glass vial within a calibrated oven.

-

Incubation: Heat the sample at a temperature significantly above the accelerated condition, for example, 80°C.

-

Sampling: Analyze the solid sample at time points such as 24, 48, and 72 hours.

-

Analysis: At each time point, prepare a solution of the solid for HPLC analysis. Note any changes in physical appearance (e.g., color, clumping).

Causality Note: This test evaluates the solid-state thermal stability of the molecule, independent of solvent effects.

Protocol 5.4: Photostability Testing

-

Preparation: Spread a thin layer of the solid compound in a suitable container. Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette or other UV-transparent vessel.

-

Control: Prepare identical "dark" control samples wrapped in aluminum foil.

-

Exposure: Place the samples and controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze the exposed samples and the dark controls by HPLC and note any physical changes.

Causality Note: This study is critical for determining if the compound requires special packaging to protect it from light during storage and use.[10]

Section 6: Potential Degradation Pathways

Based on the chemical structure and the stress conditions applied, several degradation pathways can be hypothesized. The identification of actual degradants requires advanced analytical techniques like LC-MS and NMR.

Caption: Hypothesized degradation pathways for this compound.

Section 7: Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Method Development Principles:

-

Specificity: The primary goal is to achieve baseline separation of the parent peak from all process impurities and degradation products. This is confirmed by analyzing samples from the forced degradation studies.

-

Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure it provides reliable and reproducible quantitative results.

-

Detection: An appropriate wavelength for UV detection should be chosen, typically the λmax of the parent compound, to ensure adequate sensitivity for both the main component and its impurities.

Conclusion

While this compound is stabilized as a hydrochloride salt, its long-term integrity is not guaranteed without proper storage and handling. The primary risks to its stability arise from exposure to humidity, elevated temperatures, and light. Storing the compound in a tightly sealed container, protected from light, at refrigerated (2-8°C) or ambient temperatures in a dry environment is crucial for maintaining its quality.

For professionals in drug development, implementing a systematic stability testing program based on ICH guidelines is not just a regulatory requirement but a scientific necessity.[7][8] Such a program, encompassing long-term, accelerated, and forced degradation studies, provides a comprehensive understanding of the molecule's behavior. This knowledge is critical for establishing a valid re-test period, ensuring the reliability of synthetic processes, and ultimately contributing to the development of safe and effective medicines.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- Guidechem. 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki.

- ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- Sigma-Aldrich. (2025).

- Matrix Scientific. This compound.

- American Elements. 4-(Aminomethyl)pyrimidine.

- Wikipedia. Hydroxylamine.

- MedCrave online. (2016).

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- SciSpace. (2016).

- Sigma-Aldrich.

- Sciencemadness.org. (2021).

- Thermo Scientific Chemicals. This compound, 97% 500 mg.

- Pharmaguideline.

- Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube.

- Thermo Scientific Chemicals. This compound, 97% 500 mg.

- Reddit. (2018). Ways of crashing out amines.

- SUEZ Water Technologies & Solutions. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.

- ResearchGate.

- Wasternack, C. (1980).

- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.

- Creative Proteomics. (2024).

- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.

- PMC.

- BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 97% 500 mg | Request for Quote [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]